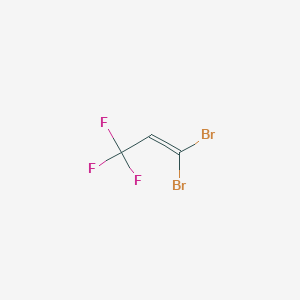![molecular formula C10H16F3NO B12090093 10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Trifluoromethyl)-8-azabicyclo[431]decan-10-ol is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and trifluoromethylating agents like trifluoromethyl iodide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Aplicaciones Científicas De Investigación
10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one
- 10-[(Bromomethyl)sulfonyl]-10-azabicyclo[4.3.1]decan-8-one
Uniqueness
Compared to similar compounds, 10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule in various research applications.
Propiedades
Fórmula molecular |
C10H16F3NO |
|---|---|
Peso molecular |
223.24 g/mol |
Nombre IUPAC |
10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol |
InChI |
InChI=1S/C10H16F3NO/c11-10(12,13)9(15)7-3-1-2-4-8(9)6-14-5-7/h7-8,14-15H,1-6H2 |
Clave InChI |
SNGDXPDTHZGOQP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CNCC(C1)C2(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12090025.png)

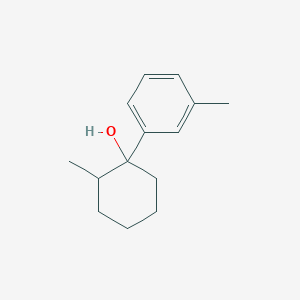
![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)
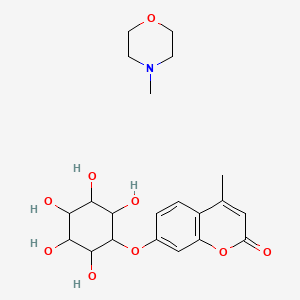
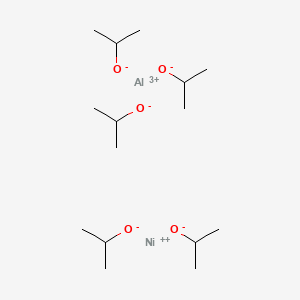
![tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)
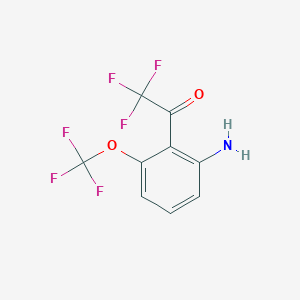
![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)
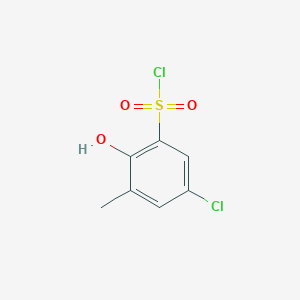
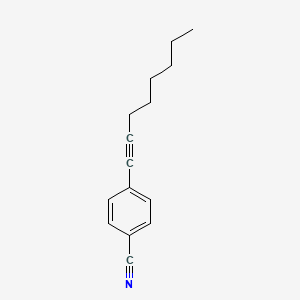
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)
